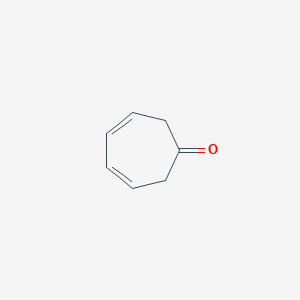

3,5-Cycloheptadien-1-one

Descripción general

Descripción

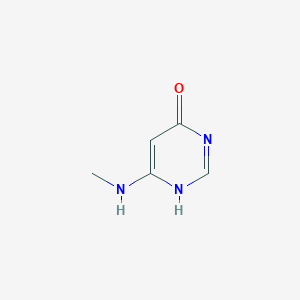

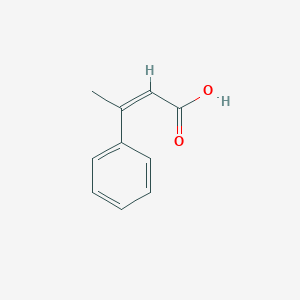

3,5-Cycloheptadien-1-one is an organic compound with the molecular formula C7H8O. It is a cyclic ketone that is used in various fields such as organic chemistry, medicinal chemistry, and materials science. This compound has attracted the attention of researchers due to its unique structure and versatile properties.

Mecanismo De Acción

The mechanism of action of 3,5-Cycloheptadien-1-one is not well understood. However, it is believed to act as a Michael acceptor, which can undergo nucleophilic addition reactions with various nucleophiles such as amines and thiols.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of 3,5-Cycloheptadien-1-one are not well studied. However, it has been reported to exhibit anti-inflammatory and analgesic activities. It has also been reported to exhibit antifungal and antibacterial activities.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3,5-Cycloheptadien-1-one in lab experiments include its unique structure and versatile properties. It can be used as a precursor for the synthesis of various organic compounds and natural products. It can also be used in the development of new materials such as liquid crystals and conducting polymers. The limitations of using 3,5-Cycloheptadien-1-one in lab experiments include its high reactivity and instability.

Direcciones Futuras

There are several future directions for the research on 3,5-Cycloheptadien-1-one. One possible direction is the development of new synthetic methods for the preparation of this compound. Another direction is the study of its mechanism of action and its biochemical and physiological effects. Further research can also be done on the development of new materials using 3,5-Cycloheptadien-1-one as a precursor. Overall, the unique structure and properties of 3,5-Cycloheptadien-1-one make it a promising compound for future research in various fields.

Métodos De Síntesis

The synthesis of 3,5-Cycloheptadien-1-one can be achieved by several methods such as the Diels-Alder reaction, Friedel-Crafts acylation, and the Wittig reaction. The Diels-Alder reaction involves the reaction of cyclopentadiene with maleic anhydride to form the intermediate, which is then converted to 3,5-Cycloheptadien-1-one. Friedel-Crafts acylation involves the reaction of cyclopentadiene with acetyl chloride in the presence of aluminum chloride. The Wittig reaction involves the reaction of cyclopentadiene with a phosphonium ylide to form the intermediate, which is then converted to 3,5-Cycloheptadien-1-one.

Aplicaciones Científicas De Investigación

3,5-Cycloheptadien-1-one has been used in various scientific research applications. It has been used as a precursor for the synthesis of various organic compounds. It has also been used in the synthesis of natural products such as (-)-cannabidiol and (-)-cannabichromene. This compound has also been used in the development of new materials such as liquid crystals and conducting polymers.

Propiedades

IUPAC Name |

cyclohepta-3,5-dien-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c8-7-5-3-1-2-4-6-7/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNELZWLTCBQRGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=CCC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70149915 | |

| Record name | 3,5-Cycloheptadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Cycloheptadien-1-one | |

CAS RN |

1121-65-9 | |

| Record name | 3,5-Cycloheptadien-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Cycloheptadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-enyl] acetate](/img/structure/B72163.png)

![2-Methylthieno[2,3-d]thiazole](/img/structure/B72171.png)